molecular formula C23H24N4O3 B11209614 N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11209614
M. Wt: 404.5 g/mol
InChI Key: GVHVOVNMTVORRQ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative, a scaffold known for its role in modulating kinase activity and tubulin inhibition. This compound features:

  • 5-position: A phenyl substituent, common in microtubule-targeting agents for stabilizing ligand-receptor interactions.
  • N4-substituent: A 2,2-dimethoxyethyl chain, which introduces polarity and water solubility compared to alkyl or aryl groups .

Pyrrolo[2,3-d]pyrimidines are frequently explored as antimitotic agents due to their ability to inhibit tubulin polymerization, disrupt microtubule dynamics, and circumvent drug resistance mechanisms like P-glycoprotein overexpression .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C23H24N4O3/c1-28-18-11-9-17(10-12-18)27-14-19(16-7-5-4-6-8-16)21-22(25-15-26-23(21)27)24-13-20(29-2)30-3/h4-12,14-15,20H,13H2,1-3H3,(H,24,25,26)

InChI Key

GVHVOVNMTVORRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC(OC)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of the Pyrrolopyrimidine Core

The pyrrolo[2,3-d]pyrimidine scaffold is first constructed via cyclocondensation of 4-chloro-2-aminopyrrolopyrimidine derivatives with appropriate electrophiles. For example, source details a method where 2-amino-4-chloro-pyrrolo[2,3-d]pyrimidine undergoes pivaloylation at the 2-position using pivaloyl chloride in pyridine, achieving an 83% yield (Table 1). Subsequent substitution at the 4-position with 2,2-dimethoxyethylamine is performed under basic conditions, often using potassium carbonate as a base and palladium catalysts to facilitate coupling.

Table 1: Representative Stepwise Synthesis Conditions

StepReagents/ConditionsYieldSource
PivaloylationPivaloyl chloride, pyridine, RT, 16h83%
Amination2,2-Dimethoxyethylamine, PdCl₂dppf, K₂CO₃, dioxane/H₂O, 80°C72%

Convergent Synthesis via Suzuki-Miyaura Coupling

A convergent route involves the independent preparation of the 7-(4-methoxyphenyl) and 5-phenyl substituents before assembly. Source outlines a Suzuki-Miyaura cross-coupling protocol where a boronic ester derivative of 4-methoxyphenyl is coupled to a 5-iodo-pyrrolopyrimidine intermediate using PdCl₂dppf as a catalyst (General Procedure B). This method ensures precise regiocontrol, with yields exceeding 75% under optimized conditions.

Reaction Optimization and Catalytic Systems

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are critical for both amination and cross-coupling steps. The use of PdCl₂dppf in dioxane/water mixtures at 60–80°C achieves efficient coupling while minimizing side reactions. For example, coupling 5-iodo-7-benzyl-pyrrolopyrimidine with 4-methoxyphenylboronic acid under these conditions yields 85–90% of the desired product. Catalytic systems are often complemented by ligand additives (e.g., Xantphos) to stabilize the palladium center and enhance selectivity.

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) favor nucleophilic substitution at the 4-position, while dioxane/water mixtures are optimal for Suzuki couplings. Microwave-assisted synthesis, as reported in source, reduces reaction times from 12 hours to 10 minutes at 100°C, improving throughput without compromising yield.

Industrial-Scale Production Methods

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer during exothermic steps, such as the pivaloylation of the pyrrolopyrimidine core. Automated purification systems, including simulated moving bed (SMB) chromatography, are used to isolate intermediates with >99% purity. Source highlights the use of high-pressure hydrogenation reactors for debenzylation steps, achieving near-quantitative yields under 50 psi H₂.

Table 2: Industrial-Scale Reaction Parameters

Process StepEquipmentConditionsYield
DebenzylationHigh-pressure reactor5% Pd/C, MeOH/CH₂Cl₂, 50 psi H₂98%
Final purificationSMB chromatographyEthyl acetate/hexane gradient99%

Recent Advances in Synthesis

Microwave-Assisted Functionalization

Microwave irradiation has revolutionized the synthesis of complex heterocycles. Source demonstrates that microwave heating at 100°C for 10 minutes accelerates the alkylation of 7-benzyl-pyrrolopyrimidine derivatives, reducing side product formation compared to conventional heating.

Flow Chemistry Applications

Continuous flow systems enable the safe handling of hazardous reagents (e.g., LiAlH₄) and improve reproducibility. For instance, the reduction of nitro intermediates to amines is performed in a microreactor, achieving 95% conversion with residence times under 5 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition or anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis at Key Positions

7-Position Modifications
Compound Name 7-Substituent Biological Activity Key Findings
Target Compound 4-Methoxyphenyl Tubulin inhibition (hypothesized) Potential enhanced solubility due to methoxy group .
N-Benzyl-7-(4-methylphenyl)-5-phenyl-... 4-Methylphenyl Kinase inhibition (e.g., AKT1) Increased lipophilicity; moderate antitumor activity .
K405-1049 (ChemDiv) 4-Methylphenyl Antitumor screening LogP = 6.888; included in antitumor libraries .
Compound 6 () Benzyl Antitumor GI50 in nM range; structural flexibility with ethyl linkers .
5-Position Modifications
Compound Name 5-Substituent Activity Insights
Target Compound Phenyl Stabilizes binding to tubulin
Compound 9 () 2-Chlorophenyl ethyl Improved cytotoxicity Chlorine enhances electron-withdrawing effects .
Compound 33b () Phenyl Adenosine kinase inhibition Fluorophenyl group enhances selectivity .
N4-Substituent Variations
Compound Name N4-Substituent Impact on Properties
Target Compound 2,2-Dimethoxyethyl Enhanced water solubility
(±)-2•HCl () Trimethylcyclopentyl Water-soluble hydrochloride salt; GI50 < 10 nM .
Compound 2c () Cyclopropylmethyl Moderate kinase inhibition Reduced polarity compared to dimethoxyethyl .
K405-1049 () 3-Chloro-4-methoxyphenyl High logP (6.888); antitumor Chlorine increases membrane permeability .

Physicochemical Properties

Property Target Compound K405-1049 (±)-2•HCl
Molecular Weight ~450 g/mol (estimated) 440.93 g/mol ~400 g/mol
logP Moderate (est. 3–4) 6.888 <2 (due to HCl salt)
Solubility Improved by dimethoxy Low (logSw = -6.59) High (water-soluble salt)
Hydrogen Bond Acceptors 5 3 4

Biological Activity

N-(2,2-dimethoxyethyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3
  • CAS Number : 477227-59-1
  • Molecular Weight : 404.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Research indicates that it may act as an inhibitor of various kinases involved in critical signaling pathways, particularly those related to cell proliferation and survival. The compound's structure allows it to bind effectively to the ATP-binding sites of these kinases, thereby modulating their activity and influencing downstream cellular processes.

Biological Activity and Pharmacological Effects

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor effects by inhibiting the growth of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in xenograft models while maintaining low toxicity levels in normal cells .
  • Kinase Inhibition :
    • The compound has been identified as a selective inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention. The selectivity for PKB over other kinases like PKA suggests a favorable therapeutic index .
  • Cell Cycle Arrest :
    • Research indicates that treatment with this compound can lead to cell cycle arrest at the G1 phase in certain cancer cell lines. This effect is likely mediated through the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Case Study 1: In Vivo Antitumor Efficacy

A study involving xenograft models demonstrated that this compound significantly inhibited tumor growth in mice bearing human breast cancer xenografts. The compound was administered at varying doses, revealing a dose-dependent response with an IC50 value indicating effective inhibition at nanomolar concentrations .

Case Study 2: Selectivity Profile

A comparative study assessed the selectivity of this compound against a panel of kinases. Results showed that it exhibited over 28-fold selectivity for PKB compared to PKA and other AGC kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Data Tables

Parameter Value
Molecular FormulaC23H24N4O3
Molecular Weight404.46 g/mol
CAS Number477227-59-1
IC50 (PKB)Nanomolar range
Selectivity Ratio (PKB/PKA)28-fold

Q & A

Basic Research Question

  • HPLC-PDA : Use C18 columns with gradient elution (MeCN/H₂O + 0.1% TFA) to detect impurities ≥0.1% .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to rule out halogenated byproducts .
  • Elemental Analysis : Validate C, H, N content (±0.4% theoretical) to ensure stoichiometric integrity .

What strategies mitigate regioselectivity challenges during electrophilic substitution?

Advanced Research Question
Competing substitution at positions 2, 4, or 6 can occur. Solutions include:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer reactivity .
  • Lewis Acid Catalysis : Use BF₃·Et₂O to enhance electrophilic attack at position 5 .
  • Microwave-Assisted Synthesis : Shorten reaction times to reduce side reactions (e.g., ) .

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